molecular formula C16H32Cl2N4S2 B13737165 2,2'-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride CAS No. 40284-17-1

2,2'-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride

Cat. No.: B13737165
CAS No.: 40284-17-1
M. Wt: 415.5 g/mol
InChI Key: KFRSAMMHRXBCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride is a chemical compound with the molecular formula C16-H30-N4-S2.2Cl-H and a molecular weight of 415.54 . This compound is characterized by the presence of two acetamidine groups linked by a disulfide bond, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride typically involves the reaction of N-cyclopentylmethylacetamidine with a disulfide compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The acetamidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Substituted acetamidine derivatives.

Scientific Research Applications

2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of redox states in biological systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical processes. This compound can modulate the redox state of cells, influencing pathways involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride is unique due to its specific cyclopentylmethylacetamidine groups, which confer distinct chemical properties and potential biological activities compared to other disulfide compounds.

Properties

CAS No.

40284-17-1

Molecular Formula

C16H32Cl2N4S2

Molecular Weight

415.5 g/mol

IUPAC Name

[1-amino-2-[[2-amino-2-(cyclopentylmethylazaniumylidene)ethyl]disulfanyl]ethylidene]-(cyclopentylmethyl)azanium;dichloride

InChI

InChI=1S/C16H30N4S2.2ClH/c17-15(19-9-13-5-1-2-6-13)11-21-22-12-16(18)20-10-14-7-3-4-8-14;;/h13-14H,1-12H2,(H2,17,19)(H2,18,20);2*1H

InChI Key

KFRSAMMHRXBCJH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C[NH+]=C(CSSCC(=[NH+]CC2CCCC2)N)N.[Cl-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.